Cas no 2172496-18-1 (3-butyl-1,2,3,4-tetrahydroquinolin-6-amine)

3-butyl-1,2,3,4-tetrahydroquinolin-6-amine 化学的及び物理的性質
名前と識別子
-
- 3-butyl-1,2,3,4-tetrahydroquinolin-6-amine
- 2172496-18-1
- EN300-1643639
-
- インチ: 1S/C13H20N2/c1-2-3-4-10-7-11-8-12(14)5-6-13(11)15-9-10/h5-6,8,10,15H,2-4,7,9,14H2,1H3
- InChIKey: VGWZIKXAAXMAMI-UHFFFAOYSA-N
- ほほえんだ: N1C2C=CC(=CC=2CC(C1)CCCC)N
計算された属性
- せいみつぶんしりょう: 204.162648646g/mol
- どういたいしつりょう: 204.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1643639-0.5g |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 0.5g |
$946.0 | 2023-06-04 | ||
Enamine | EN300-1643639-5.0g |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-1643639-0.1g |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 0.1g |
$867.0 | 2023-06-04 | ||
Enamine | EN300-1643639-50mg |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 50mg |
$827.0 | 2023-09-22 | ||
Enamine | EN300-1643639-500mg |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 500mg |
$946.0 | 2023-09-22 | ||
Enamine | EN300-1643639-2500mg |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 2500mg |
$1931.0 | 2023-09-22 | ||
Enamine | EN300-1643639-1000mg |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 1000mg |
$986.0 | 2023-09-22 | ||
Enamine | EN300-1643639-5000mg |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 5000mg |
$2858.0 | 2023-09-22 | ||
Enamine | EN300-1643639-100mg |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 100mg |
$867.0 | 2023-09-22 | ||
Enamine | EN300-1643639-0.05g |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine |
2172496-18-1 | 0.05g |
$827.0 | 2023-06-04 |
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine 関連文献
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
3-butyl-1,2,3,4-tetrahydroquinolin-6-amineに関する追加情報
Comprehensive Overview of 3-butyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 2172496-18-1): Properties, Applications, and Research Insights
3-butyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 2172496-18-1) is a specialized organic compound belonging to the tetrahydroquinoline class, which has garnered significant attention in pharmaceutical and material science research. This compound features a unique structural framework combining a butyl side chain with an amine functional group, making it a versatile intermediate for synthetic applications. Researchers and industry professionals frequently search for terms like "tetrahydroquinoline derivatives," "amine-functionalized heterocycles," and "CAS 2172496-18-1 applications" to explore its potential.
The growing interest in 3-butyl-1,2,3,4-tetrahydroquinolin-6-amine aligns with broader trends in drug discovery and sustainable chemistry. For instance, its structural motifs are often investigated for their role in modulating biological activity, particularly in central nervous system (CNS) therapeutics. Searches such as "quinoline-based drug candidates 2024" or "amine heterocycles in medicinal chemistry" reflect this demand. Additionally, the compound’s potential in agrochemicals and catalysis is underscored by queries like "tetrahydroquinoline catalysts" and "green synthesis of amine derivatives."
From a synthetic perspective, CAS No. 2172496-18-1 serves as a valuable building block due to its reactive amine group and stable tetracyclic core. Recent publications highlight its utility in multicomponent reactions, a topic trending under "advanced organic synthesis techniques." Its butyl chain further enhances lipophilicity, a property critical in optimizing drug bioavailability—a frequent focus of searches like "improving drug solubility 2024."
Environmental and regulatory considerations also drive interest in this compound. With the rise of "green chemistry principles" and "sustainable pharmaceutical manufacturing," researchers evaluate 3-butyl-1,2,3,4-tetrahydroquinolin-6-amine for eco-friendly synthesis routes. Computational studies, often searched as "in silico screening of quinoline analogs," further predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, ensuring compliance with safety standards.
In material science, the compound’s aromatic and aliphatic hybrid structure contributes to applications in organic electronics. Keywords like "tetrahydroquinoline-based semiconductors" and "amine-functionalized materials for OLEDs" illustrate this niche. Its thermal stability and electron-donating properties align with industry needs for "next-generation optoelectronic materials."
To conclude, 3-butyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 2172496-18-1) represents a multifaceted compound bridging pharmaceuticals, materials, and sustainable chemistry. Its relevance is amplified by current research trends and user queries, positioning it as a pivotal subject in modern scientific discourse.
2172496-18-1 (3-butyl-1,2,3,4-tetrahydroquinolin-6-amine) 関連製品
- 2828446-94-0(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide)
- 2243521-14-2(6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid)
- 1049559-73-0(1-[(3-fluorophenyl)methyl]-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 1361904-82-6(4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile)
- 1807038-07-8(2,3-Dibromo-4,5-difluorobenzyl alcohol)
- 67130-66-9(6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2138188-43-7(5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1177795-10-6(6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride)
- 34271-31-3(trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde)
- 1803562-86-8(5-Butylpiperidine-2-carboxylic acid hydrochloride)



